

# (3-Isopropoxyphenyl)methanamine solubility and stability data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Isopropoxyphenyl)methanamine

Cat. No.: B3012728

[Get Quote](#)

An in-depth technical guide on the solubility and stability of **(3-Isopropoxyphenyl)methanamine** has been developed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the compound's predicted physicochemical properties and outlines detailed methodologies for experimentally determining its solubility and stability profiles.

## Introduction to (3-Isopropoxyphenyl)methanamine

**(3-Isopropoxyphenyl)methanamine** is a primary amine featuring an isopropoxy group substituted on a benzene ring. Its chemical structure suggests it is a basic and lipophilic compound. The primary amine group is expected to have a pKa in the range of 9 to 10, making the molecule positively charged at physiological pH. The isopropoxybenzene moiety contributes to its lipophilicity, which can be estimated by a calculated logP (cLogP) value of approximately 2.1. These characteristics are crucial in determining the compound's behavior in both aqueous and organic environments, and they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **(3-Isopropoxyphenyl)methanamine** is presented below.

Property	Value	Source
Molecular Formula	C10H15NO	PubChem
Molecular Weight	165.23 g/mol	PubChem
Appearance	Colorless to light yellow liquid	Fisher Scientific
Boiling Point	246.5 °C at 760 mmHg (Predicted)	PubChem
Density	0.979 g/cm <sup>3</sup> (Predicted)	PubChem
pKa (Predicted)	9.96 ± 0.10 (Basic)	PubChem
cLogP (Predicted)	2.1	PubChem

## Solubility Profile

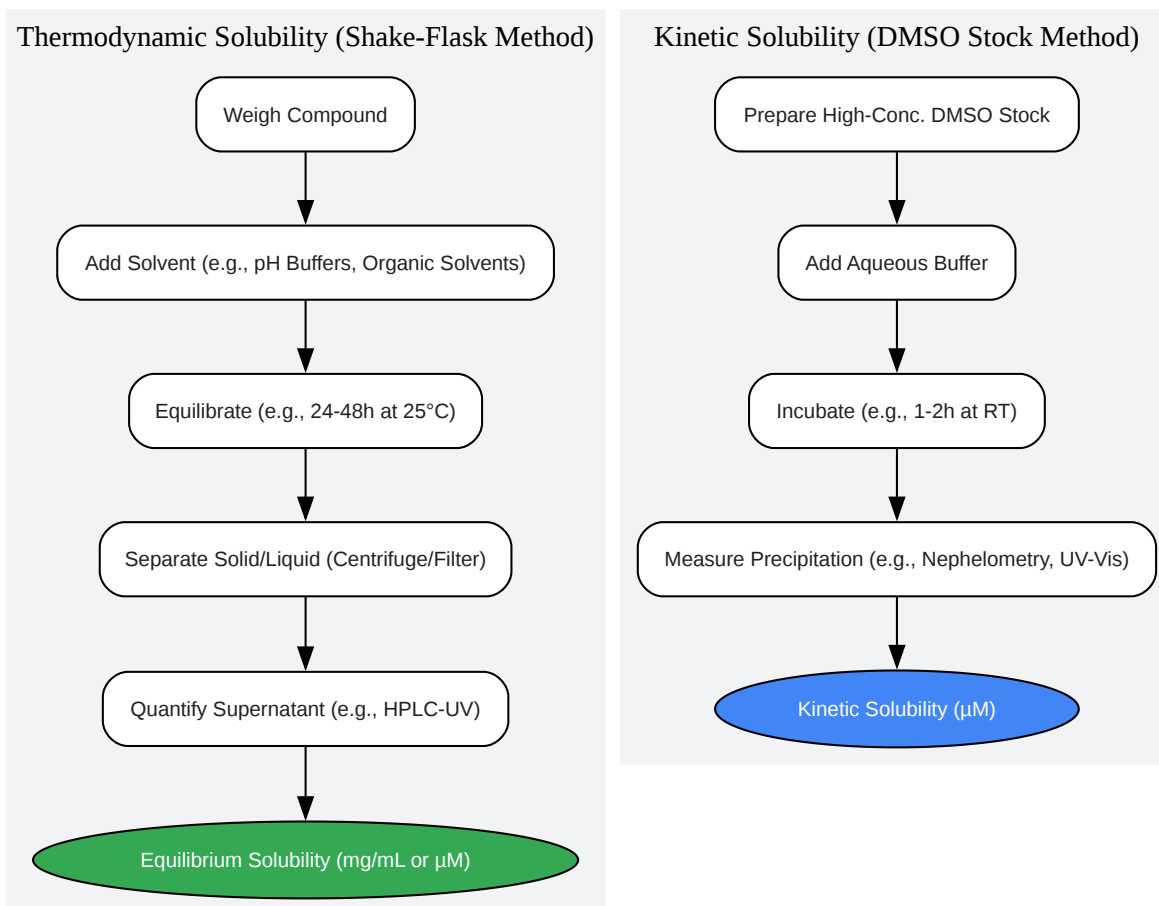
The solubility of a compound is a critical factor in its development as a potential therapeutic agent. Based on its structure, **(3-Isopropoxyphenyl)methanamine** is anticipated to be a weakly basic compound with pH-dependent aqueous solubility.

## Predicted Solubility Behavior

Due to the presence of the basic amine group, the aqueous solubility of **(3-Isopropoxyphenyl)methanamine** is expected to be significantly higher in acidic conditions where the amine is protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble free base form. Its lipophilic nature, indicated by a cLogP of 2.1, suggests that it will likely exhibit good solubility in organic solvents.

## Experimental Workflow for Solubility Determination

To accurately determine the solubility of **(3-Isopropoxyphenyl)methanamine**, a systematic experimental approach is necessary. The following workflow outlines the key steps for both thermodynamic and kinetic solubility assessment.



[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

## Detailed Protocol: Thermodynamic Solubility in Aqueous Buffers

- Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

- **Addition of Compound:** Add an excess amount of **(3-Isopropoxyphenyl)methanamine** to a known volume of each buffer in separate vials.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
- **Quantification:** Accurately dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

## Stability Profile

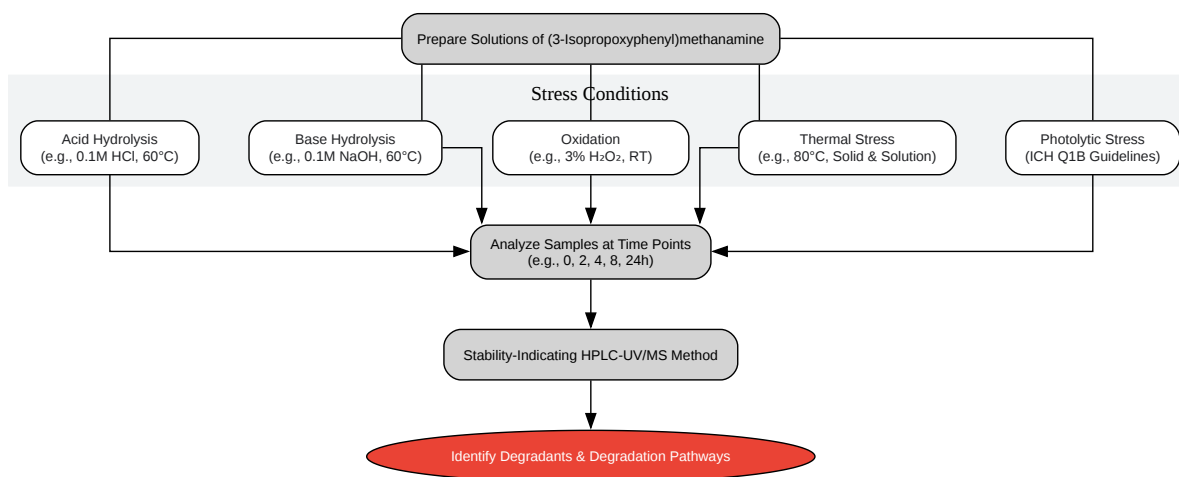
Assessing the chemical stability of **(3-Isopropoxyphenyl)methanamine** is essential to determine its shelf-life and identify potential degradation products. A forced degradation study is the standard approach to investigate the compound's stability under various stress conditions.

## Predicted Stability

The primary amine and the ether linkage in the structure are potential sites for degradation. The amine group can be susceptible to oxidation. The molecule could also be sensitive to light (photostability).

## Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study exposes the compound to harsh conditions to accelerate its decomposition. This helps in identifying degradation pathways and developing a stability-indicating analytical method.



[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation (stress testing) study.

## Detailed Protocol: Oxidative Degradation Study

- **Sample Preparation:** Prepare a solution of **(3-Isopropoxyphenyl)methanamine** at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- **Stress Application:** Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution. Protect the sample from light and maintain it at room temperature.
- **Time Points:** Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).
- **Analysis:** Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradants formed.

- Data Evaluation: Calculate the percentage of degradation over time and identify the structure of major degradation products.

## Analytical Methodologies

A robust analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

### Example HPLC Method Parameters

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 220 nm or 270 nm, to be determined by UV scan).
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30  $^{\circ}$ C.

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating."

## Conclusion

While comprehensive experimental data for **(3-Isopropoxyphenyl)methanamine** is not readily available in public literature, its chemical structure provides a solid foundation for predicting its solubility and stability characteristics. The outlined experimental workflows and protocols offer a robust framework for researchers to thoroughly characterize the molecule. By systematically evaluating its pH-dependent solubility and its degradation profile under various stress conditions, scientists can generate the critical data needed to advance its development as a research tool or potential therapeutic candidate.

- To cite this document: BenchChem. [(3-Isopropoxyphenyl)methanamine solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3012728#3-isopropoxyphenyl-methanamine-solubility-and-stability-data>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)